Cas no 142329-23-5 (6-fluoro-1-benzothiophene-2-carboxylic acid)

6-fluoro-1-benzothiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Fluorobenzo[b]thiophene-2-carboxylic acid
- 6-Fluoro-1-benzothiophene-2-carboxylic acid
- 6-Fluoro-benzo[b]thiophene-2-carboxylic acid
- AC1NLQMW
- AC1Q73V8
- ACMC-20f2ee
- Benzo[b]thiophene-2-carboxylic acid, 6-fluoro-
- CTK0F0250
- SureCN153935
- BS-13754
- F19767
- MFCD06655861
- DTXSID20407097
- EN300-13450
- J-518742
- Z90121766
- KAIFCLLXRYSWNU-UHFFFAOYSA-N
- 6-fluoro-1-benzothiophene-2-carboxylic acid, AldrichCPR
- 142329-23-5
- SCHEMBL153935
- SY110613
- 6-fluorobenzo[b]thiophene-2-carboxylicacid
- AKOS000118232
- CS-0308828
- A926474
- DB-350468
- 6-Fluorobenzothiophene-2-carboxylic acid
- 6-fluoro-1-benzothiophene-2-carboxylic acid
-
- MDL: MFCD06655861
- インチ: 1S/C9H5FO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
- InChIKey: KAIFCLLXRYSWNU-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)O)=CC2C=CC(=CC1=2)F
計算された属性
- せいみつぶんしりょう: 195.99945
- どういたいしつりょう: 195.99942873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 65.5Ų
じっけんとくせい
- PSA: 37.3
6-fluoro-1-benzothiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F647595-50mg |
6-Fluoro-benzo[b]thiophene-2-carboxylic Acid |
142329-23-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-13450-1.0g |
6-fluoro-1-benzothiophene-2-carboxylic acid |
142329-23-5 | 95% | 1.0g |
$201.0 | 2023-02-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F97930-250mg |
6-Fluorobenzo[b]thiophene-2-carboxylic acid |
142329-23-5 | 98% | 250mg |
¥2132.0 | 2023-09-07 | |
Apollo Scientific | PC49280-1g |
6-Fluorobenzo[b]thiophene-2-carboxylic acid |
142329-23-5 | 95% | 1g |
£195.00 | 2024-05-24 | |
Matrix Scientific | 130149-5g |
6-Fluoro-benzo[b]thiophene-2-carboxylic acid, 95%+ |
142329-23-5 | 95% | 5g |
$1530.00 | 2023-09-05 | |
Enamine | EN300-13450-2.5g |
6-fluoro-1-benzothiophene-2-carboxylic acid |
142329-23-5 | 95% | 2.5g |
$383.0 | 2023-02-09 | |
Enamine | EN300-13450-0.05g |
6-fluoro-1-benzothiophene-2-carboxylic acid |
142329-23-5 | 95% | 0.05g |
$47.0 | 2023-02-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-357081-250mg |
6-fluoro-1-benzothiophene-2-carboxylic acid, |
142329-23-5 | 250mg |
¥1482.00 | 2023-09-05 | ||
abcr | AB386957-1g |
6-Fluoro-benzo[b]thiophene-2-carboxylic acid, 95%; . |
142329-23-5 | 95% | 1g |
€254.00 | 2025-02-19 | |
Enamine | EN300-13450-100mg |
6-fluoro-1-benzothiophene-2-carboxylic acid |
142329-23-5 | 95.0% | 100mg |
$56.0 | 2023-09-30 |
6-fluoro-1-benzothiophene-2-carboxylic acid 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
6-fluoro-1-benzothiophene-2-carboxylic acidに関する追加情報
Comprehensive Guide to 6-Fluoro-1-benzothiophene-2-carboxylic Acid (CAS No. 142329-23-5): Properties, Applications, and Industry Insights
6-Fluoro-1-benzothiophene-2-carboxylic acid (CAS 142329-23-5) is a fluorinated heterocyclic compound gaining significant attention in pharmaceutical and materials science research. This benzothiophene derivative features a carboxylic acid functional group at the 2-position and a fluorine substituent at the 6-position, creating unique electronic properties that make it valuable for drug discovery and specialty chemical applications.
The molecular structure of 6-fluoro-1-benzothiophene-2-carboxylic acid combines the planar aromatic system of benzothiophene with the electron-withdrawing effects of fluorine, resulting in improved metabolic stability compared to non-fluorinated analogs. Researchers frequently search for "fluorinated benzothiophene synthesis" and "CAS 142329-23-5 applications," reflecting growing interest in this compound's potential. Recent studies suggest its utility as a building block for kinase inhibitors and other small molecule therapeutics targeting inflammatory diseases.
In material science, the 6-fluoro benzothiophene core demonstrates interesting photophysical properties. The fluorine substitution pattern influences the compound's dipole moment and π-electron distribution, making it relevant for "organic electronic materials" development. Many researchers investigate "how to purify 6-fluoro-1-benzothiophene-2-carboxylic acid" as high purity is crucial for both pharmaceutical and material applications.
The synthesis of CAS 142329-23-5 typically involves multi-step routes starting from commercially available benzothiophene precursors. Common queries like "6-fluoro-1-benzothiophene-2-carboxylic acid solubility" indicate practical considerations in handling this compound. It generally shows moderate solubility in polar organic solvents (DMSO, DMF) but limited water solubility, which is characteristic of many fluorinated aromatic acids.
Quality control of 6-fluoro-1-benzothiophene-2-carboxylic acid requires careful analytical verification. HPLC methods with UV detection at 254 nm are commonly employed, while 19F NMR provides definitive confirmation of the fluorine substitution pattern. The compound's stability under various storage conditions ("142329-23-5 storage requirements") is another frequent research topic, with recommendations suggesting inert atmosphere protection for long-term preservation.
Emerging applications of this fluorinated heterocycle include its use as a ligand in transition metal catalysis and as a component in supramolecular architectures. The pharmaceutical industry particularly values its potential as a "privileged scaffold" for medicinal chemistry, with several patent applications mentioning derivatives of 6-fluoro-1-benzothiophene-2-carboxylic acid as kinase inhibitors or allosteric modulators.
Environmental and safety considerations for CAS 142329-23-5 follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended when working with this benzothiophene carboxylic acid. Disposal should comply with local regulations for fluorinated organic compounds.
The market for 6-fluoro-1-benzothiophene-2-carboxylic acid reflects broader trends in fluorine chemistry and heterocyclic building blocks. Custom synthesis services frequently list this compound in their catalogs, responding to demand from both academic and industrial researchers. Price fluctuations often correlate with raw material availability for fluorobenzene derivatives and production scale.
Future research directions for 142329-23-5 may explore its incorporation into more complex molecular architectures or investigation of its biological activity profile. The compound's combination of fluorine substitution and carboxylic acid functionality makes it particularly interesting for "structure-activity relationship" studies in drug discovery programs targeting protein-protein interactions.
Analytical characterization of 6-fluoro-1-benzothiophene-2-carboxylic acid typically includes melting point determination (generally above 200°C), mass spectrometry (showing the characteristic [M-H]- peak), and infrared spectroscopy (displaying strong carbonyl stretching around 1700 cm-1). These physical properties contribute to its handling characteristics and inform appropriate "purification methods for fluorinated heterocycles."
In summary, 6-fluoro-1-benzothiophene-2-carboxylic acid (CAS 142329-23-5) represents an important intermediate in modern organic synthesis, combining the valuable features of fluorine substitution with the versatile benzothiophene scaffold. Its applications span pharmaceutical development, materials science, and synthetic methodology research, making it a compound of continuing interest across multiple chemistry disciplines.
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